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molecular formula C8H5F4NO B8769256 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine CAS No. 103082-67-3

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine

Cat. No. B8769256
M. Wt: 207.12 g/mol
InChI Key: WYUJZLSRJRHRSK-UHFFFAOYSA-N
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Patent
US04730062

Procedure details

Hydrogenation of 2.15 g (0.011 mole) of 5-nitro-2,2,3,3-tetrafluorobenzofuran (prepared as in Example 1, Part A) with a catalytic amount (0.25 g) of platinum oxide in 150 ml of methanol produced 2.15 g of 5-amino-2,2,3,3-tetrafluorobenzofuran.
Name
5-nitro-2,2,3,3-tetrafluorobenzofuran
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([F:13])([F:12])[C:9]([F:15])([F:14])[C:8]=2[CH:16]=1)([O-])=O>CO.[Pt]=O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([F:12])([F:13])[C:9]([F:15])([F:14])[C:8]=2[CH:16]=1

Inputs

Step One
Name
5-nitro-2,2,3,3-tetrafluorobenzofuran
Quantity
2.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(C(O2)(F)F)(F)F)C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(C(C(O2)(F)F)(F)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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